molecular formula C18H18N4O2 B2501540 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide CAS No. 2034201-27-7

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B2501540
CAS No.: 2034201-27-7
M. Wt: 322.368
InChI Key: PKWXAGVETVTTCF-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is built around a 1,3-benzoxazole core, a privileged scaffold in drug discovery known for its diverse biological activities and ability to mimic purine nucleotides, facilitating interactions with various biological targets . The molecular design, which incorporates a pyrrolidine-2-carboxamide linker to a pyridin-3-ylmethyl group, suggests potential for multi-target engagement and is characteristic of compounds investigated for targeted therapy applications. Research into benzoxazole derivatives has demonstrated their utility as potential anticancer agents through various mechanisms. These include acting as inhibitors of key enzymes such as topoisomerases, which are critical for DNA replication and cell division . Furthermore, the structural features of this compound are analogous to those developed as inhibitors of specific signaling pathways, such as CSF-1R (Colony Stimulating Factor 1 Receptor), a target in oncology and inflammatory diseases . The presence of the benzoxazole pharmacophore also indicates potential for other bioactivities, as this scaffold is found in compounds studied for antimicrobial and anti-viral properties . This product is provided for research purposes to support the development of novel therapeutic agents and the exploration of biochemical pathways. It is intended for use by qualified researchers in a controlled laboratory setting. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17(20-12-13-5-3-9-19-11-13)15-7-4-10-22(15)18-21-14-6-1-2-8-16(14)24-18/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWXAGVETVTTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzoxazole intermediate. Finally, the pyridine moiety is attached through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, organolithium compounds, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2-carboxamide Derivatives

A hallmark of this compound class is the pyrrolidine-2-carboxamide scaffold, which is frequently modified with heterocyclic substituents. Key comparisons include:

Compound Substituents Key Features Biological Relevance Reference
Target Compound 1,3-Benzoxazol-2-yl, pyridin-3-ylmethyl Rigid benzoxazole enhances π-π stacking; pyridine may improve solubility Potential protease/kinase inhibition (inferred from analogs)
Example 51 (Patent EP) 4-Hydroxy, 4-(4-methylthiazol-5-yl)benzyl Hydroxyl group enhances polarity; thiazole improves target selectivity Demonstrated activity in enzyme inhibition (patent claims)
Compound S2e Dihydroisoxazole, 3-phenylpropanoyl Bromine substituent increases molecular weight; dihydroisoxazole confers metabolic stability LC-MS data confirm purity (Abs280/TIC traces)
(4j) tert-Butylcarbamoyl, 4-(dimethylamino)pyridin-3-yl Tert-butyl group enhances lipophilicity; dimethylamino pyridine aids solubility NMR and IR data confirm stereochemical integrity

Key Observations :

  • Pyridine-containing derivatives (e.g., ’s 4j) exhibit lower melting points (89–145°C) compared to thiazole analogs, suggesting improved solubility .
Benzoxazole vs. Benzodiazepine Analogs

Compounds like N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide () replace benzoxazole with benzodiazepine. This substitution introduces a fused seven-membered ring, which may reduce metabolic stability but increase affinity for CNS targets due to enhanced planarity .

Target-Specific Comparisons

The patent-derived compound in , (2S)-1-[(2S)-2-[[4-(Benzenesulfonylcarbamoylamino)benzoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide, shares the benzoxazole-pyrrolidine core with the target compound but includes additional sulfonamide and benzenesulfonyl groups. Its higher molecular weight (C36H40N6O8S) and similarity score (0.646) to neutrophil elastase inhibitors suggest the target compound may also target proteases, albeit with reduced steric hindrance .

Biological Activity

The compound 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a synthetic derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2C_{19}H_{21}N_{3}O_{2} with a molecular weight of approximately 323.388 g/mol. Its structure features a benzoxazole moiety linked to a pyrrolidine ring and a pyridine substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Several studies have highlighted the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. For instance, compounds similar to the target molecule have shown significant activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .
    • A structure-activity relationship (SAR) analysis revealed that modifications in the benzoxazole and pyridine rings can enhance anticancer potency .
  • Antimicrobial Activity :
    • Preliminary screening has demonstrated that derivatives of benzoxazole possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, minimal inhibitory concentrations (MICs) were determined for several derivatives, indicating varying degrees of antibacterial effectiveness .
  • Neuropharmacological Effects :
    • The compound's structure suggests potential interactions with neurotransmitter systems, particularly in relation to orexin receptors. Studies have explored its binding affinity and functional effects on these receptors, which are implicated in sleep regulation and appetite control .

Anticancer Activity

A study focused on the antiproliferative effects of related benzoxazole compounds reported IC50 values for various cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BA54915
Compound CHepG212

These findings suggest that modifications to the benzoxazole core can lead to enhanced cytotoxicity against specific cancer types.

Antimicrobial Screening

In another study assessing antimicrobial activity, several derivatives were tested against Escherichia coli and Bacillus subtilis. The results indicated that:

CompoundTarget BacteriaMIC (µg/mL)
Compound DE. coli50
Compound EB. subtilis30

These results underscore the potential of benzoxazole derivatives as antimicrobial agents.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or interference with metabolic pathways could explain its antimicrobial efficacy .

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